5-(Pyrimidin-4-yl)pyridin-2(1H)-one
Description
5-(Pyrimidin-4-yl)pyridin-2(1H)-one is a bicyclic heteroaromatic compound featuring a pyridinone core fused with a pyrimidine ring. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. Pyridin-2(1H)-one derivatives are widely explored for kinase inhibition, antimicrobial activity, and other therapeutic applications due to their ability to mimic adenine in ATP-binding pockets . The pyrimidinyl substitution at the 5-position enhances binding affinity to biological targets, as demonstrated in clinical candidates like GDC-0994, an ERK1/2 inhibitor .
Properties
CAS No. |
89996-05-4 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-pyrimidin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H7N3O/c13-9-2-1-7(5-11-9)8-3-4-10-6-12-8/h1-6H,(H,11,13) |
InChI Key |
PJPRTKHPCFRAHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives
- Pyrimidine vs. Benzoyl Substituents : The pyrimidinyl group in this compound enhances kinase selectivity compared to compound 36’s benzoyl group, which shows moderate c-Src inhibition (IC₅₀: 12.5 µM) .
- Dihydropyrimidinone Analogues: Derivatives like 287 (pyrimidin-5-yl substitution) and 288 (halogenated variants) exhibit broad antimicrobial activity but lower kinase affinity due to reduced aromaticity .
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